4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide
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Overview
Description
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide is an organic compound that features a benzamide core with a sulfonamide group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide typically involves a multi-step process. One common method starts with the sulfonylation of 3-methoxyaniline to form 3-methoxyphenylsulfonamide. This intermediate is then coupled with N-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-{[(3-hydroxyphenyl)sulfonyl]amino}-N-methylbenzamide.
Reduction: Formation of 4-{[(3-methoxyphenyl)amino]amino}-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide
- 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylbenzamide
- N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methylbenzamide
Uniqueness
4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H16N2O4S/c1-16-15(18)11-6-8-12(9-7-11)17-22(19,20)14-5-3-4-13(10-14)21-2/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
SYZDWJUSZZICOA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC |
Origin of Product |
United States |
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